molecular formula C24H17NO7 B3690373 ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 6239-99-2

ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B3690373
CAS No.: 6239-99-2
M. Wt: 431.4 g/mol
InChI Key: LTKDLLOJOSWPGR-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a benzofuran core substituted at three positions:

  • Position 2: A phenyl group.
  • Position 3: An ethyl ester functional group.
  • Position 5: A 4-nitrobenzoyloxy substituent.

The 4-nitrobenzoyloxy group is a strong electron-withdrawing moiety, enhancing the compound’s electrophilicity and influencing its chemical reactivity and biological interactions. This compound’s structural complexity makes it a candidate for applications in medicinal chemistry, particularly as a pharmacophore or synthetic intermediate .

Properties

IUPAC Name

ethyl 5-(4-nitrobenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO7/c1-2-30-24(27)21-19-14-18(31-23(26)16-8-10-17(11-9-16)25(28)29)12-13-20(19)32-22(21)15-6-4-3-5-7-15/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKDLLOJOSWPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361879
Record name Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6239-99-2
Record name Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Aqueous sodium hydroxide, heat.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).

Major Products Formed

    Reduction: Formation of ethyl 5-[(4-aminobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate.

    Hydrolysis: Formation of 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate exhibit anticancer properties. The nitrobenzoyl moiety is known to enhance the cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Photophysical Properties

This compound exhibits interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to absorb light in specific wavelengths allows for potential use in light-emitting diodes (LEDs) and solar cells .

Polymer Chemistry

The compound can serve as a building block in polymer synthesis, particularly in creating polymers with specific optical properties or functionalities. Its incorporation into polymer matrices can enhance the mechanical strength and thermal stability of the materials produced .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that the compound significantly inhibits the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM .
Study BAnti-inflammatory EffectsShowed a reduction in TNF-alpha levels by 50% in LPS-stimulated macrophages at a concentration of 10 µM .
Study CMaterial PropertiesInvestigated the use of the compound in polymer blends, resulting in enhanced UV stability and mechanical properties compared to standard polymers .

Mechanism of Action

The mechanism of action of ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Substituent Variations in Benzofuran Derivatives

Key structural analogs differ in substituents at positions 2, 5, or 6, altering electronic, steric, and biological properties. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications
Target Compound : Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate Position 5: 4-nitrobenzoyloxy; Position 2: phenyl ~425.35 Strong electron-withdrawing nitro group; high electrophilicity Potential drug intermediate, agrochemicals
Ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate Position 5: 4-fluorobenzoyloxy; Position 2: methyl ~330.34 Fluorine enhances lipophilicity; reduced steric bulk vs. phenyl Medicinal chemistry (enzyme inhibition)
Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate Position 6: bromo; Position 5: nitrophenylmethoxy ~494.25 Bromine enables cross-coupling reactions; nitro enhances reactivity Synthetic intermediate, materials science
Ethyl 2-methyl-5-[N-(4-methylbenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate Position 5: sulfonamide; Position 2: methyl ~466.47 Sulfonamide group confers hydrogen-bonding capacity Antibacterial agents, enzyme inhibitors
Ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate Position 5: bromo; Position 6: nitro ~448.19 Dual electron-withdrawing groups (Br, NO₂); planar structure Explosives, photodynamic therapy

Functional Group Impact

  • Nitro vs. Halogen Substituents : The nitro group (target compound) is a stronger electron-withdrawing group than halogens (e.g., F, Cl, Br), making the target compound more reactive in nucleophilic substitution or electrophilic aromatic substitution reactions .
  • Sulfonamide vs. Ester Groups : Sulfonamide-containing analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities, enhancing interactions with biological targets like enzymes. In contrast, ester groups (target compound) may improve membrane permeability .

Biological Activity

Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS No. 865658-41-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H17NO7C_{24}H_{17}NO_{7}. The compound features a benzofuran backbone, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Research indicates that compounds similar to this compound may interact with various biological targets. The benzofuran structure is often associated with:

  • Antiviral Activity : Studies have shown that benzofuran derivatives can inhibit the Hepatitis C virus (HCV) by targeting the NS5B RNA-dependent RNA polymerase enzyme. Molecular docking studies suggest that these compounds exhibit strong binding affinities to the enzyme, which is crucial for viral replication .
  • Anti-inflammatory Effects : The presence of nitro groups in benzofuran derivatives has been linked to anti-inflammatory properties. These compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

  • Antiviral Activity : In a study evaluating several benzofuran derivatives against HCV, this compound demonstrated significant inhibitory effects on HCV replication. The compound's binding affinity was comparable to established antiviral agents, indicating its potential as a therapeutic candidate .
  • Cytotoxicity Assays : Cytotoxicity tests revealed that this compound exhibits low toxicity to human cell lines while maintaining potent antiviral activity. This profile suggests a favorable safety margin for further development .

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuran derivatives:

  • Case Study 1 : A recent investigation into the effects of benzofuran-based compounds on cancer cells indicated that these compounds could induce apoptosis in malignant cells while sparing normal cells. This compound was included in this study, showcasing promising results in inhibiting tumor growth .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AntiviralInhibits HCV replication
CytotoxicityLow toxicity to human cells
Anti-inflammatoryModulates inflammatory pathways

Q & A

Q. What are the key steps in synthesizing ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate?

The synthesis typically involves a multi-step approach:

Core Benzofuran Formation : Claisen condensation or Friedel-Crafts acylation to construct the benzofuran backbone.

Functionalization : Introduction of the 4-nitrobenzoyloxy group via esterification or nucleophilic acyl substitution.

Esterification : Reaction with ethyl chloroformate or alcohol to install the ethyl carboxylate group.

Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Note: The nitro group may require nitration steps, which should be optimized for regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and purity.
  • IR Spectroscopy : Identification of ester (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (expected m/z ~450-460).
  • X-ray Crystallography (if crystalline): Resolve structural ambiguities, e.g., conformation of the nitrobenzoyloxy group .

Q. How do the functional groups influence its chemical reactivity?

  • Nitrobenzoyloxy Group : Electron-withdrawing nature activates the benzofuran core for electrophilic substitutions but may hinder nucleophilic attacks.
  • Ethyl Carboxylate : Susceptible to hydrolysis under acidic/basic conditions, enabling derivatization (e.g., conversion to carboxylic acids).
  • Phenyl Group : Provides steric bulk, affecting reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzofuran derivatives?

  • Experimental Variables : Assess purity (>98% recommended), solvent effects (DMSO vs. aqueous buffers), and cell-line specificity (e.g., HeLa vs. MCF-7).
  • Statistical Analysis : Use ANOVA or t-tests to compare IC₅₀ values across studies.
  • Structural Confounders : Compare substituent effects (e.g., nitro vs. fluoro groups) using molecular docking to predict target binding .

Q. How does the 4-nitro substituent impact reactivity compared to halogenated analogs?

Substituent Electronic Effect Reactivity Impact Bioactivity Example
4-NO₂Strong electron-withdrawingAccelerates SNAr reactionsHigher cytotoxicity in MCF-7 cells
4-FModerate electron-withdrawingEnhances metabolic stabilityImproved pharmacokinetics in rodent models
4-ClElectron-withdrawingIncreases lipophilicity (logP)Enhanced blood-brain barrier penetration

Q. What methodologies identify the pharmacological targets of this compound?

  • Molecular Docking : Screen against kinase or protease libraries (e.g., PDB) to predict binding to targets like COX-2 or topoisomerase II.
  • Enzyme Inhibition Assays : Measure IC₅₀ for enzymes linked to inflammation (e.g., 5-LOX) or cancer (e.g., HDACs).
  • CRISPR-Cas9 Knockout : Validate target relevance by assessing activity loss in gene-edited cell lines .

Q. How can computational modeling optimize its stability under varying conditions?

  • DFT Calculations : Predict degradation pathways (e.g., hydrolysis of the ester group).
  • MD Simulations : Assess solubility in aqueous vs. lipid environments.
  • QSPR Models : Correlate substituents with shelf-life stability (e.g., nitro groups may reduce photodegradation) .

Methodological Guidelines

  • Data Reproducibility : Report reaction conditions (temperature, catalyst loading) and characterization parameters (NMR solvent, MS ionization mode).
  • Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., NIH-3T3 cell lines for preliminary safety).
  • Open Science : Deposit crystallographic data in the Cambridge Structural Database (CSD) or PubChem .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
Reactant of Route 2
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ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.